molecular formula C12H15N3OS B1278061 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine CAS No. 400739-14-2

5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1278061
CAS No.: 400739-14-2
M. Wt: 249.33 g/mol
InChI Key: SOCWLPPARVIIMQ-UHFFFAOYSA-N
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Description

5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • 5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine and its derivatives have been synthesized and characterized in various studies, indicating a broad interest in their chemical properties. For example, Ahmed A. Hussain Al-Amiery et al. (2009) reported the synthesis of metal complexes of a similar compound, 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, revealing its potential for forming complexes with various metals (Al-Amiery, Yousif, & Shakir, 2009).

Biological Activities

  • Various derivatives of 1,3,4-thiadiazole, a core structure in the compound, have been investigated for their biological activities. For instance, M. Gür et al. (2020) explored Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their DNA protective ability and antimicrobial activity (Gür et al., 2020). Additionally, D. Chandra Sekhar et al. (2019) synthesized 1,3,4-thiadiazole derivatives showing significant in vitro antitumor activities against breast cancer and normal human cell lines (Sekhar et al., 2019).

Antioxidant and Anti-inflammatory Properties

  • The antioxidant and anti-inflammatory properties of 5-((styrylsulfonyl) methyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives were explored by G. Sravya et al. (2019), highlighting the potential therapeutic applications of these compounds (Sravya et al., 2019).

Spectroscopic and Theoretical Studies

  • Spectroscopic and theoretical studies, such as those conducted by A. Matwijczuk et al. (2018), have examined the fluorescence effects in bio-active derivatives of 1,3,4-thiadiazole, which may have implications for biomedical imaging or sensing technologies (Matwijczuk et al., 2018).

Fungicidal Activities

  • The fungicidal activities of certain derivatives have been investigated, as shown in a study by Shan-mei Xiao (2009), which reported moderate fungicidal activities for specific compounds (Xiao, 2009).

Antileishmanial Activity

  • Compounds containing the 1,3,4-thiadiazole core have been evaluated for their antileishmanial activity, such as in the research by A. Tahghighi et al. (2013), indicating potential applications in treating tropical diseases (Tahghighi et al., 2013).

Properties

IUPAC Name

5-[(2-propan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-8(2)9-5-3-4-6-10(9)16-7-11-14-15-12(13)17-11/h3-6,8H,7H2,1-2H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOCWLPPARVIIMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427973
Record name 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400739-14-2
Record name 5-{[2-(Propan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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